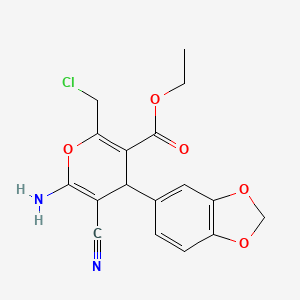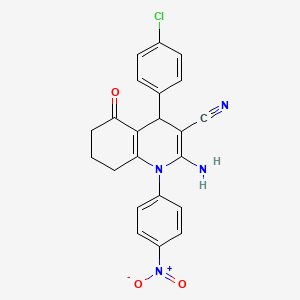
L-Alanine-13C3,15N,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine-13C3,15N,d4, also known as L-2-Aminopropionic acid-13C3,15N,d4, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes, including sugar and acid metabolism. The compound is labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for research purposes, particularly in nuclear magnetic resonance (NMR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine-13C3,15N,d4 involves the incorporation of stable isotopes into the alanine molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled acetic acid and 15N-labeled ammonia. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high purity and yield. The isotopic purity of the final product is typically around 98-99% for each labeled element .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-13C3,15N,d4 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxo compounds, alcohols, and substituted alanine derivatives. These products are often used in further research and development .
Scientific Research Applications
L-Alanine-13C3,15N,d4 has a wide range of applications in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mechanism of Action
L-Alanine-13C3,15N,d4 exerts its effects by participating in metabolic processes. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Alanine-13C3,15N: Similar in structure but without deuterium labeling.
L-Alanine-13C3,d4: Labeled with carbon-13 and deuterium but not nitrogen-15.
L-Alanine-15N,d4: Labeled with nitrogen-15 and deuterium but not carbon-13
Uniqueness
L-Alanine-13C3,15N,d4 is unique due to its triple labeling with carbon-13, nitrogen-15, and deuterium. This combination provides a comprehensive tool for studying complex biological and chemical processes, making it more versatile than compounds labeled with fewer isotopes .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
97.089 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-GQLSUUKLSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)



![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)

![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)

![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)

